Acid Violet 7 free acid
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Overview
Description
Acid Violet 7 free acid, also known as Acid Violet 7, is an organic compound belonging to the class of azo dyes. It is widely used in various industries, including textiles, cosmetics, and food. The compound is known for its vibrant violet color and is often used as a coloring agent in different applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid Violet 7 can be synthesized through various methods, including sulfonation and azo coupling reactions. One common method involves the reaction of 4-aminoacetanilide with 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid under acidic conditions. The reaction typically requires a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, Acid Violet 7 is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves the use of strong acids such as sulfuric acid to facilitate the sulfonation reaction. The final product is then purified through filtration and crystallization to obtain the desired dye .
Chemical Reactions Analysis
Types of Reactions
Acid Violet 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of Acid Violet 7 can be achieved using reducing agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in alkaline medium.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted azo compounds.
Scientific Research Applications
Acid Violet 7 has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, cosmetics, and food products.
Mechanism of Action
The mechanism of action of Acid Violet 7 involves its interaction with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, leading to changes in their structure and function. The azo group in Acid Violet 7 can undergo reduction to form aromatic amines, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Acid Violet 17
- Acid Red 88
- Acid Blue 113
Uniqueness
Acid Violet 7 is unique due to its specific chemical structure, which allows it to exhibit a vibrant violet color. Its stability under various conditions and its ability to undergo multiple chemical reactions make it a versatile compound in different applications .
Properties
CAS No. |
25317-51-5 |
---|---|
Molecular Formula |
C20H18N4O9S2 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H18N4O9S2/c1-10(25)21-13-3-5-14(6-4-13)23-24-19-17(35(31,32)33)8-12-7-15(34(28,29)30)9-16(22-11(2)26)18(12)20(19)27/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33) |
InChI Key |
ZWESMPYRPRGBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O |
Origin of Product |
United States |
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